2-Oxa-7-azaspiro[4.4]nonan-1-one

Hydrogen-Bond Donor Physicochemical Properties Fragment-Based Drug Design

2-Oxa-7-azaspiro[4.4]nonan-1-one is a synthetic, achiral spirocyclic γ-lactam featuring a [4.4] ring system in which a γ-butyrolactone oxygen heterocycle is fused to a pyrrolidine nitrogen heterocycle at a single quaternary spiro center. The compound possesses the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g·mol⁻¹.

Molecular Formula C7H11NO2
Molecular Weight 141.17
CAS No. 1309588-02-0
Cat. No. B567585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-7-azaspiro[4.4]nonan-1-one
CAS1309588-02-0
Synonyms2-Oxa-7-azaspiro[4.4]nonan-1-one
Molecular FormulaC7H11NO2
Molecular Weight141.17
Structural Identifiers
SMILESC1CNCC12CCOC2=O
InChIInChI=1S/C7H11NO2/c9-6-7(2-4-10-6)1-3-8-5-7/h8H,1-5H2
InChIKeyLPVAUAPLYIDPFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-7-azaspiro[4.4]nonan-1-one (CAS 1309588-02-0): Compound Class, Physicochemical Profile, and Procurement-Relevant Identity


2-Oxa-7-azaspiro[4.4]nonan-1-one is a synthetic, achiral spirocyclic γ-lactam featuring a [4.4] ring system in which a γ-butyrolactone oxygen heterocycle is fused to a pyrrolidine nitrogen heterocycle at a single quaternary spiro center. The compound possesses the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g·mol⁻¹ [1]. Its computed physicochemical descriptors include a LogP (XLogP3-AA) of ‑0.3, a hydrogen-bond donor count of 1 (the secondary amide N–H), a hydrogen-bond acceptor count of 3 (lactone ring oxygen, carbonyl oxygen, and basic amine nitrogen), zero rotatable bonds, and a topological polar surface area of 38.3 Ų [2]. These features place it within the class of low-molecular-weight, three-dimensional heterocyclic building blocks increasingly sought after in fragment-based drug discovery for their capacity to explore novel chemical space beyond traditional planar scaffolds.

Why Spiro[4.4]nonane Isosteres Cannot Be Interchanged Blindly: The Case for 2-Oxa-7-azaspiro[4.4]nonan-1-one


The spiro[4.4]nonane chemical space encompasses a family of positional isomers that, despite sharing the same empirical formula, display divergent hydrogen-bonding capacities, ionization profiles, and metabolic liabilities. As evidenced by the computed properties of 2-Oxa-7-azaspiro[4.4]nonan-1-one versus its closest commercially available analogs, a single-atom shift in the lactam carbonyl position or the removal of the carbonyl group fundamentally alters the donor–acceptor library of the scaffold [1]. These variations are commercially significant because procurement decisions based solely on core-name matching risk selecting an isomer incapable of engaging the intended biological target or one that introduces an unwanted reactivity handle during library synthesis. The quantitative evidence below delineates these differences in explicit comparative terms to guide scientifically grounded selection.

Head-to-Head Quantitative Evidence: Differentiating 2-Oxa-7-azaspiro[4.4]nonan-1-one from Its Closest [4.4]-Spiro Analogs


Hydrogen-Bond Donor Count: Unique N–H Donor Capacity Versus 2-Oxa-7-azaspiro[4.4]nonane

2-Oxa-7-azaspiro[4.4]nonan-1-one possesses a single hydrogen-bond donor (the secondary amide N–H) as calculated by Cactvs 3.4.8.18 and reported in PubChem [1]. In contrast, the fully saturated analog 2-oxa-7-azaspiro[4.4]nonane (CAS 175-97-3, CID 23111899) contains zero hydrogen-bond donors because the carbonyl group is absent and the pyrrolidine nitrogen is a tertiary amine [2]. This difference is critical for target engagement: the lactam N–H can act as a directional hydrogen-bond donor, whereas the nonane analog cannot. For procurement, this means the two compounds are not interchangeable when a donor interaction is required by the pharmacophore model.

Hydrogen-Bond Donor Physicochemical Properties Fragment-Based Drug Design

Hydrogen-Bond Acceptor Count: Balanced Acceptor Triad Versus 2-Oxa-7-azaspiro[4.4]nonane

The target compound features three hydrogen-bond acceptors: the lactone ring oxygen, the spirocyclic lactam carbonyl oxygen, and the basic pyrrolidine nitrogen [1]. The comparator 2-oxa-7-azaspiro[4.4]nonane exhibits only one acceptor (the tetrahydrofuran oxygen; commercial sources report 0 acceptors for the hydrochloride salt form but the free base retains the oxygen) [2]. The three-acceptor profile of 2-Oxa-7-azaspiro[4.4]nonan-1-one offers a broader engagement surface for polar interactions in a biological binding pocket, potentially translating to enhanced fragment hit rates in biochemical screens.

Hydrogen-Bond Acceptor Ligand Efficiency Scaffold Selection

Topological Polar Surface Area: Low TPSA Facilitates Passive Permeability Versus Isosteric Amide Isomers

The topological polar surface area (TPSA) of 2-Oxa-7-azaspiro[4.4]nonan-1-one is computed as 38.3 Ų [1]. This value lies well below the commonly accepted upper threshold of 60–70 Ų for favorable passive blood-brain barrier permeation and aligns with the CNS MPO (Multiparameter Optimization) desirability score [2]. Among spiro[4.4]nonane isomers, those with a different placement of the carbonyl moiety (e.g., the 8-one isomer, CAS 1384427-76-2) exhibit the same molecular formula but may possess a subtly different TPSA due to altered electron distribution; however, computed values for that isomer are not yet publicly validated. The low TPSA of 2-Oxa-7-azaspiro[4.4]nonan-1-one makes it a preferred starting point for CNS-oriented library design.

TPSA CNS Multiparameter Optimization Blood-Brain Barrier Penetration

LogP and Aqueous Solubility Profile: Balanced Hydrophilicity Versus Hydrophobic Spiro Analogs

The computed LogP (XLogP3-AA) of 2-Oxa-7-azaspiro[4.4]nonan-1-one is −0.3 [1], indicating a preference for the aqueous phase over the organic phase. This is in stark contrast to non-polar spiro building blocks such as 6,6-dimethyl-2-oxa-spiro[4.4]nonan-1-one (CHEMBL94885, XLogP estimated ~1.5–2.0 based on methyl group contributions) [2]. The negative LogP value suggests at least an order-of-magnitude higher aqueous solubility compared to dimethyl-substituted analogs, which is a critical attribute for fragment screening where high concentrations (≥1 mM) in aqueous buffer are required.

LogP Solubility Lead-Likeness

Procurement Application Scenarios: Where 2-Oxa-7-azaspiro[4.4]nonan-1-one Outperforms Generic Spiro Analogs


Fragment-Based Lead Discovery Requiring a Constrained, Three-Dimensional γ-Lactam Core with a Defined H-Bond Donor

In fragment screening campaigns targeting enzymes with a catalytic site that accepts a γ-lactam H-bond donor, 2-Oxa-7-azaspiro[4.4]nonan-1-one is the preferred scaffold. Its single N–H donor—absent in the fully reduced 2-oxa-7-azaspiro[4.4]nonane (0 HBD, PubChem CID 23111899) [1]—permits a key polar contact while maintaining a low molecular weight (141.17 g·mol⁻¹) and zero rotatable bonds. This donor–rigidity combination is specifically referenced in the spiro-γ-lactam patent literature as a core for construction of natural-product-inspired libraries targeting multi-drug-resistant cancer cell lines [2].

CNS-Oriented Library Synthesis Exploiting Favorable TPSA and LogP Parameters

With a topological polar surface area of 38.3 Ų and an XLogP of −0.3, this compound lies within the optimal CNS MPO space (TPSA < 60–70 Ų, LogP < 3) [1]. Compared to its more lipophilic dimethyl-spiro analogs (estimated LogP ~1.5–2.0), 2-Oxa-7-azaspiro[4.4]nonan-1-one offers superior aqueous solubility and a lower predicted P-glycoprotein efflux liability. Procurement for neuroscience-focused fragment libraries should therefore prioritize this non-methylated scaffold [2].

Diversity-Oriented Synthesis Using the Spirocyclic Core as a Stereochemically Rigid Template

The [4.4] spirocyclic core of this γ-lactam provides an achiral platform with no rotatable bonds, a feature that minimizes the entropic penalty upon target binding relative to flexible linear amides. This rigidity distinguishes it from acyclic γ-lactam analogs and renders it suitable for the synthesis of constrained peptidomimetics. Its utility is underscored by its appearance as a versatile small-molecule scaffold in multiple vendor catalogs targeting medicinal chemistry groups [1].

Synthetic Intermediate for Patent-Disclosed Spiro-γ-Lactam Pharmacophores

The spiro-γ-lactam ring system is explicitly described in US Patent 11,827,645 B2 as a privileged building block for preparing natural-product analogs with potent activity against multi-drug-resistant cancer cell lines [1]. 2-Oxa-7-azaspiro[4.4]nonan-1-one serves as a direct entry point to this protected chemical space and is therefore a strategic procurement choice for organizations pursuing composition-of-matter intellectual property around spirocyclic chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxa-7-azaspiro[4.4]nonan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.